

An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **methyl 4-bromocrotonate**. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its application in the synthesis of targeted cancer therapeutics.

Core Physical and Chemical Properties

Methyl 4-bromocrotonate is a halogenated α,β -unsaturated ester that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its bifunctional nature, possessing both an electrophilic alkyl bromide and a Michael acceptor, allows for a variety of chemical transformations.

Quantitative Data Summary

The key physical and chemical properties of **methyl 4-bromocrotonate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₅ H ₇ BrO ₂	[1][3][4][5]
Molecular Weight	179.01 g/mol	[1][2][3][5]
CAS Number	1117-71-1	[1][3][4][5]
Appearance	Clear, colorless to yellow liquid	[2][6]
Boiling Point	83-85 °C at 13 mmHg	[2][3][4]
Density	1.522 g/mL at 25 °C	[2][3][4]
Refractive Index (n _{20/D})	1.501	[2][3]
Solubility	Soluble in dichloromethane, chloroform, ethanol. Slightly soluble in water.	[2][7]
Stability	Decomposes upon exposure to light or heat. Moisture and heat sensitive.	[2][6]
Storage Conditions	2-8°C, under inert gas.	[2][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **methyl 4-bromocrotonate** are crucial for its effective use in research and development.

Synthesis of Methyl 4-bromocrotonate

A common and effective method for the synthesis of **methyl 4-bromocrotonate** is the esterification of (E)-4-bromobut-2-enoic acid with methanol, facilitated by thionyl chloride.[3]

Materials:

- (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)
- Anhydrous methanol (10 mL)

- Thionyl chloride (5.49 g, 46.19 mmol)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate
- 50 mL three-necked flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Rotary evaporator

Procedure:

- To a 50 mL three-necked flask containing anhydrous methanol (10 mL), add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol).
- Stir the mixture at 0 °C until the acid is completely dissolved.
- Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise to the solution, maintaining the temperature at 0 °C. Control the rate of addition to prevent vigorous gas evolution.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.
- Following the reaction, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
- Extract the residue with ethyl acetate and water. Separate the organic and aqueous layers.
- Collect the organic phase and dry it over anhydrous sodium sulfate.

- Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.^[3]

Purification by Column Chromatography

The crude **methyl 4-bromocrotonate** can be purified by flash column chromatography on silica gel.

Materials:

- Crude **methyl 4-bromocrotonate**
- Silica gel
- Petroleum ether
- Ethyl acetate
- Chromatography column
- Test tubes for fraction collection

Procedure:

- Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 (v/v) ratio.^[3]
- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified **methyl 4-bromocrotonate** as a red oily liquid.^[3] The expected yield is approximately 93.1%.^[3]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of **methyl 4-bromocrotonate** and identify any impurities.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 μ m) is suitable. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection Mode: Splitless. Oven Temperature Program:

- Initial temperature: 35°C, hold for 2 minutes.
- Ramp to 220°C at 10°C/min, hold for 2 minutes.
- Ramp to 300°C at 30°C/min, hold for 10 minutes. Injector and Transfer Line Temperatures: 250°C and 280°C, respectively. MS Detection: Electron ionization (70 eV) with the ion source at 230°C. Monitor for the molecular ions m/z 94 and 96.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the structure of **methyl 4-bromocrotonate**.

^1H NMR (CDCl_3):

- δ 7.003 (dt, $J=15.3$, 7.3 Hz, 1H): Corresponds to the proton on the carbon β to the carbonyl group. The large coupling constant (15.3 Hz) confirms the trans configuration of the double bond.
- δ 6.046 (dt, $J=15.3$, 1.2 Hz, 1H): Corresponds to the proton on the carbon α to the carbonyl group.
- δ 4.015 (dd, $J=7.3$, 1.2 Hz, 2H): Corresponds to the methylene protons adjacent to the bromine atom.
- δ 3.759 (s, 3H): Corresponds to the methyl ester protons.[8]

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

Interpretation of Key Peaks:

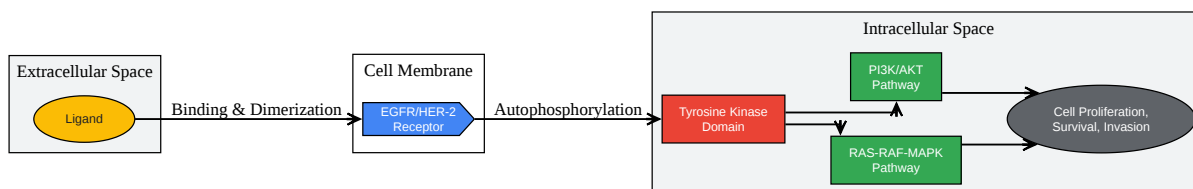
- $\sim 2900\text{ cm}^{-1}$: C-H stretching vibrations.
- $1735\text{-}1750\text{ cm}^{-1}$: A strong absorption band characteristic of the C=O (carbonyl) stretching of an α,β -unsaturated ester.
- $1180\text{-}1200\text{ cm}^{-1}$: C-O stretching vibrations of the ester group.

Application in Drug Development: EGFR/HER-2 Inhibition

Methyl 4-bromocrotonate is a key building block in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][7] These receptors are often overexpressed in various cancers and their inhibition is a targeted therapeutic strategy.[9]

EGFR/HER-2 Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR or HER-2 induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[10][11]

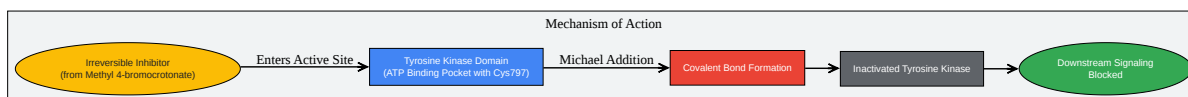


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Caption: Simplified EGFR/HER-2 signaling pathway leading to cell proliferation.

Mechanism of Irreversible Inhibition

Irreversible inhibitors synthesized from **methyl 4-bromocrotonate** contain a reactive Michael acceptor group. This group forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR/HER-2 tyrosine kinase domain.[12] This permanent binding blocks the activity of the enzyme, thereby halting the downstream signaling pathways.



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Caption: Covalent modification of the tyrosine kinase domain by an irreversible inhibitor.

This in-depth guide provides essential information for researchers and professionals working with **methyl 4-bromocrotonate**. The detailed protocols and mechanistic insights aim to facilitate its effective application in synthetic chemistry and drug discovery.

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